3-(4-Fluoro-2-methylphenyl)benzaldehyde
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Overview
Description
3-(4-Fluoro-2-methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H11FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro and a methyl group at the 4 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)benzaldehyde typically involves the formylation of 4-fluoro-2-methylphenyl derivatives. One common method is the Vilsmeier-Haack reaction, where 4-fluoro-2-methylbenzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products Formed
Oxidation: 3-(4-Fluoro-2-methylphenyl)benzoic acid.
Reduction: 3-(4-Fluoro-2-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro and methyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Methylphenyl)benzaldehyde: Lacks the fluoro substitution.
4-Fluorobenzaldehyde: Lacks the methyl substitution .
Uniqueness
3-(4-Fluoro-2-methylphenyl)benzaldehyde is unique due to the presence of both fluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-7-13(15)5-6-14(10)12-4-2-3-11(8-12)9-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDFTFWHASIALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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